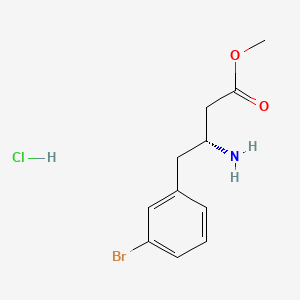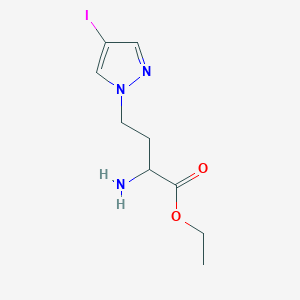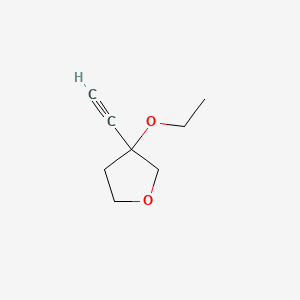![molecular formula C6H12ClNS B13633860 3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
3-Thia-6-azabicyclo[3.2.1]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-thia-6-azabicyclo[321]octane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a core structure for various derivatives . The synthetic route may involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for 3-thia-6-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-thia-6-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-thia-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom present in 3-thia-6-azabicyclo[3.2.1]octane hydrochloride.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound contains an oxygen atom instead of sulfur and is used in similar applications.
Uniqueness
3-thia-6-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C6H12ClNS |
|---|---|
Molecular Weight |
165.69 g/mol |
IUPAC Name |
3-thia-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
InChI Key |
YGZODFVJEKRPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CSC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


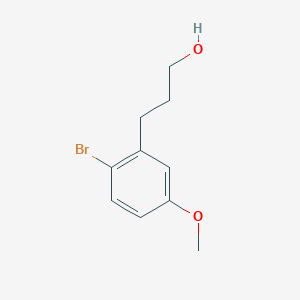
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
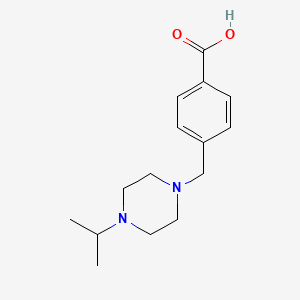


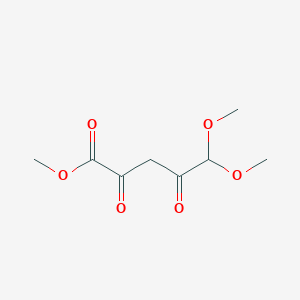
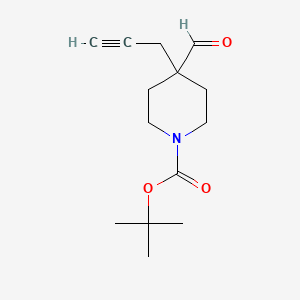
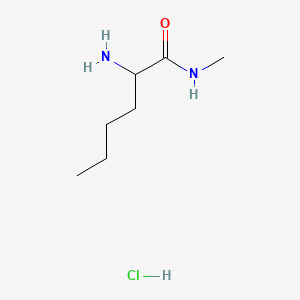

![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
